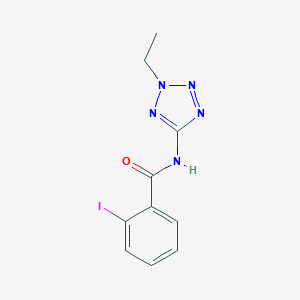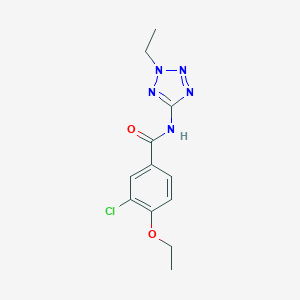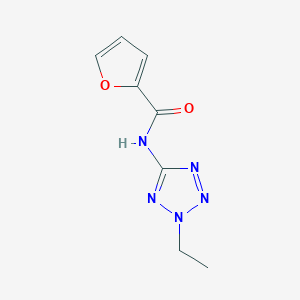![molecular formula C15H12ClF2NO3 B244614 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been widely used in scientific research to study the role of CFTR in normal physiology and disease.
Wirkmechanismus
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide binds to a specific site on the CFTR protein and blocks chloride ion transport through the channel. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ions from passing through the channel pore.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. Inhibition of CFTR-mediated chloride transport can lead to changes in ion and water balance, which can affect cellular function and signaling. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to modulate the activity of other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+ ATPase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, with minimal off-target effects. It is also relatively easy to use and can be added directly to cell culture media or applied topically to tissues. However, there are also some limitations to its use. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide is not a reversible inhibitor, meaning that its effects cannot be quickly reversed by washing or removing the compound. It also has limited solubility in aqueous solutions, which can make it difficult to work with at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide and its role in CFTR function and regulation. One area of interest is the development of more potent and selective CFTR inhibitors that can be used to treat cystic fibrosis and other CFTR-related diseases. Another area of research is the investigation of the molecular mechanisms underlying 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide's effects on CFTR and other ion channels and transporters. Finally, there is growing interest in the use of 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide as a tool for studying the role of CFTR in various physiological processes, including salt and water transport, epithelial barrier function, and mucociliary clearance.
Synthesemethoden
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a multi-step process starting from 2-chlorophenol and 2-difluoromethoxyphenylacetic acid. The synthesis involves several chemical reactions, including esterification, nucleophilic substitution, and amide formation. The final product is obtained as a white crystalline solid and can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been used extensively in scientific research to study the function and regulation of CFTR in various cell types and tissues. It has been shown to inhibit CFTR-mediated chloride transport in human airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has also been used to investigate the role of CFTR in sweat gland function, smooth muscle contraction, and insulin secretion.
Eigenschaften
Molekularformel |
C15H12ClF2NO3 |
|---|---|
Molekulargewicht |
327.71 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H12ClF2NO3/c16-10-5-1-3-7-12(10)21-9-14(20)19-11-6-2-4-8-13(11)22-15(17)18/h1-8,15H,9H2,(H,19,20) |
InChI-Schlüssel |
HWUQSBZSWWNVND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)OC(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)